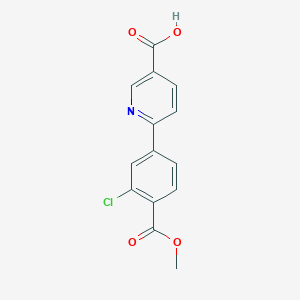
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid (5-CMCPN) is a synthetic compound that has been studied for its potential applications in scientific research and clinical studies. It is a derivative of nicotinic acid, a common component of the vitamin B3 complex, and has been found to possess a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is not yet fully understood. It is believed that the compound binds to the nicotinic acid receptor (NAR) and activates the receptor, leading to the release of neurotransmitters such as acetylcholine and norepinephrine. This activation of the receptor can lead to changes in metabolic pathways, gene expression, and insulin secretion.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of glucose and fatty acids in the liver, as well as increase the expression of genes involved in glucose and fatty acid metabolism. Additionally, it has been found to increase the release of neurotransmitters such as acetylcholine and norepinephrine, which can lead to changes in behavior and cognitive processes. It has also been found to modulate the expression of genes involved in cancer cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments include its ability to be synthesized in a relatively simple and cost-effective manner, as well as its ability to be used to study a variety of metabolic pathways and gene expressions. Additionally, it has been found to be relatively non-toxic and well-tolerated in animal models. The limitations of using 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments include its limited availability, as well as its potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%. These include further studies into its biochemical and physiological effects, its potential applications in clinical studies, its ability to modulate gene expression in cancer cells, and its ability to modulate the release of neurotransmitters. Additionally, further studies into its potential off-target effects, its ability to be used in combination with other compounds, and its potential for drug delivery are possible future directions.
Synthesemethoden
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized from the reaction of 4-chloro-3-methoxycarbonylphenylacetic acid with nicotinic acid. The reaction is conducted in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for 4 hours. The product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research and clinical studies. It has been used as a tool to study the effects of nicotinic acid on metabolic pathways in the body, as well as its effects on the release of neurotransmitters. It has also been used to study the effects of nicotinic acid on the regulation of gene expression and the modulation of gene expression in cancer cells. Additionally, 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the regulation of insulin secretion and glucose metabolism.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)11-5-8(2-3-12(11)15)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGROPJMSDMBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688347 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-40-3 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














